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molecular formula C16H12O2 B8366954 dibenzo[a,d]cyclooctene-6,12(5H,7H)-dione

dibenzo[a,d]cyclooctene-6,12(5H,7H)-dione

Cat. No. B8366954
M. Wt: 236.26 g/mol
InChI Key: XBRMYKWUPSTQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04329465

Procedure details

Employing the procedure substantially as described in Example 1, Steps A through D, but substituting for the 5H-dibenzo[a,d]cyclohepten-5-one used in Step A thereof an equimolecular amount of 3-bromo-5H-dibenzo[a,d]cyclohepten-5-one, 3-chloro-5H-dibenzo[a,d]cyclohepten-5-one, or 3-fluoro-5H-dibenzo[a,d]cyclohepten-5-one, and o-chlorobromobenzene as solvent in Step B, there are produced, respectively, 2-bromo-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene, m.p. 133°-138° C., 2-chloro-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene, m.p. 148°-149° C., and 2-fluoro-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-chloro-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-fluoro-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-bromo-5H-dibenzo[a,d]cyclohepten-5-one
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
3-chloro-5H-dibenzo[a,d]cyclohepten-5-one
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
3-fluoro-5H-dibenzo[a,d]cyclohepten-5-one
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C2C=CC3C=CC=CC=3C(=O)C=2C=CC=1.Br[C:18]1[CH:35]=[CH:34][C:21]2[CH2:22][C:23](=[O:33])[CH2:24][C:25]3[CH:32]=[CH:31][CH:30]=[CH:29][C:26]=3[C:27](=[O:28])[C:20]=2[CH:19]=1.ClC1C=CC2CC(=O)CC3C=CC=CC=3C(=O)C=2C=1.FC1C=CC2CC(=O)CC3C=CC=CC=3C(=O)C=2C=1>BrC1C=CC2C=CC3C=CC=CC=3C(=O)C=2C=1.ClC1C=CC2C=CC3C=CC=CC=3C(=O)C=2C=1.FC1C=CC2C=CC3C=CC=CC=3C(=O)C=2C=1.ClC1C=CC=CC=1Br>[O:33]=[C:23]1[CH2:22][C:21]2[CH:34]=[CH:35][CH:18]=[CH:19][C:20]=2[C:27](=[O:28])[C:26]2[CH:29]=[CH:30][CH:31]=[CH:32][C:25]=2[CH2:24]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=C(C=CC21)C=CC=C3)=O
Step Two
Name
2-bromo-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(CC(CC3=C(C2=O)C=CC=C3)=O)C=C1
Step Three
Name
2-chloro-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(CC(CC3=C(C2=O)C=CC=C3)=O)C=C1
Step Four
Name
2-fluoro-6,12-dioxo-5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC2=C(CC(CC3=C(C2=O)C=CC=C3)=O)C=C1
Step Five
Name
3-bromo-5H-dibenzo[a,d]cyclohepten-5-one
Quantity
0 (± 1) mol
Type
solvent
Smiles
BrC=1C=CC2=C(C(C3=C(C=C2)C=CC=C3)=O)C1
Name
3-chloro-5H-dibenzo[a,d]cyclohepten-5-one
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC=1C=CC2=C(C(C3=C(C=C2)C=CC=C3)=O)C1
Name
3-fluoro-5H-dibenzo[a,d]cyclohepten-5-one
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC=1C=CC2=C(C(C3=C(C=C2)C=CC=C3)=O)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1CC2=C(C(C3=C(C1)C=CC=C3)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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